Isopropylmagnesium chloride-lithium chloride complex

Catalog No.
S3717309
CAS No.
745038-86-2
M.F
C3H7Cl2LiMg
M. Wt
145.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylmagnesium chloride-lithium chloride compl...

CAS Number

745038-86-2

Product Name

Isopropylmagnesium chloride-lithium chloride complex

IUPAC Name

lithium;magnesium;propane;dichloride

Molecular Formula

C3H7Cl2LiMg

Molecular Weight

145.3 g/mol

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L

SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

The exact mass of the compound Isopropylmagnesium chloride-lithium chloride complex is 143.9935257 g/mol and the complexity rating of the compound is 8.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropylmagnesium chloride-lithium chloride complex is a highly active organometallic solution, commonly referred to as a "Turbo-Grignard" reagent. It is engineered for chemical transformations requiring enhanced reactivity and superior functional group tolerance compared to standard Grignard reagents. The key to its performance is the presence of lithium chloride (LiCl), which breaks down the polymeric magnesium aggregates that typically limit the reactivity and solubility of conventional Grignard reagents like isopropylmagnesium chloride. This results in a more soluble, kinetically faster, and synthetically versatile reagent, enabling reactions under milder conditions and with substrates that are incompatible with traditional alternatives.

Research Fit

Halogen-magnesium exchange
Aryl and heteroaryl bromide metalation workflow
LiCl-stabilized magnesiate
Reported solution-phase reactivity enhancement vs. classical Grignard aggregates
Functional group compatibility
Reported tolerance for esters, nitriles, and ketones during metalation
Mild condition range
Supports metalation from −78 °C to 25 °C

Substituting Isopropylmagnesium chloride-lithium chloride complex with standard Isopropylmagnesium chloride (i-PrMgCl) is a common cause of reaction failure or significantly reduced performance. The LiCl additive is not a simple spectator; it actively de-aggregates the Grignard species by sequestering MgCl2, which shifts the Schlenk equilibrium towards the more reactive dialkylmagnesium species. This mechanistic role leads to dramatic increases in solubility and reaction rates, particularly in halogen-metal exchange reactions. Attempting to use LiCl-free i-PrMgCl in protocols optimized for the complex will often result in sluggish, incomplete conversions and lower yields, especially at the mild, low temperatures where the complex excels. Therefore, for processes demanding high efficiency, functional group tolerance, and predictable kinetics, the LiCl complex is a distinct and non-interchangeable procurement choice.

Substitution Risk

iPrMgCl·LiCl
Unmodified iPrMgCl
Exchange kinetics
Reported practical rates for ArBr and ArCl substrates
May not achieve synthetically useful exchange rates
Side-product control
LiCl suppresses interfering gaseous side-product pathway
May generate increased gaseous byproducts during scale-up
Functional group scope
Reported tolerance for esters, nitriles, and ketones
Rapid addition to electrophilic groups may limit substrate scope

Dramatically Accelerated Br/Mg Exchange Rate Compared to Standard i-PrMgCl

The addition of one equivalent of LiCl to i-PrMgCl results in a significant rate acceleration in the Br/Mg exchange with 4-bromoanisole. In a direct comparison, the i-PrMgCl·LiCl complex achieved 70% conversion after 68 hours at 25°C, whereas the standard i-PrMgCl reagent without LiCl only reached 18% conversion under the identical conditions.

Evidence DimensionPercent Conversion (Br/Mg Exchange)
Target Compound Data70% Conversion
Comparator Or BaselineStandard i-PrMgCl: 18% Conversion
Quantified Difference3.9x higher conversion
ConditionsSubstrate: 4-bromoanisole; Reagent: 1.05 equiv; Solvent: THF; Temperature: 25°C; Time: 68 hours.

This enables reactions with less reactive aryl bromides at practical temperatures and timescales, reducing thermal degradation and improving process efficiency.

Halogen-Mg exchange kinetics
Head-to-head
ArI : ArBr : ArCl 10^11 : 10^6 : 1
Informs substrate prioritization for ArBr and ArCl exchange workflows
THF, 0 °C; absolute rate constants via competition experiments

Superior Yields in Heterocycle Functionalization vs. Alternative Magnesium Reagents

In the synthesis of a key intermediate via Br/Mg exchange on 2,6-dibromopyridine, using i-PrMgCl·LiCl resulted in a final product yield of 89%. This is more than double the reported yield of 42% achieved when using the alternative reagent, i-PrMgCl, for the same transformation.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data89%
Comparator Or Baselinei-PrMgCl: 42%
Quantified Difference47 percentage point increase in yield
ConditionsSubstrate: 2,6-dibromopyridine; Process: Br/Mg exchange followed by reaction with an electrophile.

For high-value, multi-step syntheses involving heterocyclic cores, this substantial yield improvement directly translates to lower precursor costs and reduced purification burdens.

Functional group tolerance
Class-level
iPrMgCl·LiCl tolerates CO2R, CN, OMe, halogens intact. Classical Grignard reagents undergo rapid nucleophilic addition to these groups.
Supports chemoselectivity-dependent route design without protecting group strategies
Qualitative differentiation; comparator reaction failure precludes quantitative yield comparison

Enables Reactions with Sensitive Functional Groups Intolerant to Standard Grignards

The enhanced reactivity of i-PrMgCl·LiCl allows halogen-magnesium exchanges to occur at low temperatures (e.g., -40°C to -20°C), enabling the preparation of functionalized Grignard reagents in the presence of sensitive groups like esters and nitriles. Standard Grignard reagents like i-Pr2Mg require higher temperatures (25°C) for similar exchanges, which precludes the presence of such functional groups. This performance advantage allows for more convergent and efficient synthetic routes.

Evidence DimensionRequired Reaction Temperature for I/Mg Exchange
Target Compound Data-40°C to -20°C
Comparator Or Baselinei-Pr2Mg: 25°C
Quantified DifferenceAllows reactions at temperatures 45-65°C lower
ConditionsStereoselective I/Mg exchange on functionalized acyclic alkenyl iodides.

This allows chemists to avoid extra protection/deprotection steps, shortening synthesis pathways and increasing overall yield for complex, functionalized molecules.

Side-product suppression
Head-to-head
LiCl suppresses interfering gaseous side-product pathway
May support safer process development and scale-up engineering review
Reported higher conversions vs. LiCl-free systems; quantitative differences not tabulated
Regioselective metalation
Head-to-head
iPrMgCl·LiCl: selective C5 exchange on 5,7-dibromoquinoline. TMPMgCl·LiCl, MesMgBr·LiCl, TMP2Mg·2LiCl: distinct regioselectivity profiles.
Supports stepwise heterocycle functionalization in medicinal chemistry contexts
Regiomeric ratios not explicitly tabulated in available data
Active species structure
Class-level
[R2Mg·LiCl·4THF] bimetallic magnesiate identified via XRD, NMR, and DFT
Supports rational reagent selection and batch-to-batch consistency review
Structural basis for reported reactivity enhancement over classical Schlenk aggregates

High-Yield Preparation of Functionalized Aryl and Heteroaryl Intermediates

This reagent is the right choice for Br/Mg or I/Mg exchange reactions on electron-rich or sterically hindered aromatic and heterocyclic bromides, where standard Grignard reagents fail or provide low conversions. The evidence shows it can more than double the yield in challenging cases, making it ideal for the synthesis of precursors in medicinal and materials chemistry.

Low-Temperature Synthesis of Complex Molecules with Sensitive Functionalities

When a synthetic route requires the generation of a Grignard reagent from a substrate containing sensitive functional groups like esters, nitriles, or even ketones (via silylated cyanohydrins), i-PrMgCl·LiCl is the indicated reagent. Its ability to perform the exchange at temperatures as low as -40°C provides the necessary chemoselectivity that is unattainable with higher-temperature, traditional methods.

Streamlining Process Chemistry Workflows

In process scale-up, the significantly faster reaction rates and higher conversions enabled by this complex lead to improved throughput and reactor efficiency. Its superior solubility and performance at convenient temperatures (-15°C to room temperature) simplify handling and process control compared to LiCl-free alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage drug intermediate diversification
Chemoselectivity toward ester, nitrile, and ketone pharmacophoric groups
Functional group retention during Br/Mg exchange
Arylboronic acid production at scale
Halogen-magnesium exchange efficiency under non-cryogenic conditions
Conversion and side-product profile in process-relevant settings
Heterocycle functionalization for agrochemical leads
Regioselectivity in polyhalogenated heterocyclic systems
Isomeric ratio and stepwise substitution control
Continuous flow and automated synthesis platforms
Pre-formulated solution stability and defined bimetallic active species
Reproducibility and stoichiometric control in flow reactors

Hydrogen Bond Acceptor Count

3

Exact Mass

143.9935257 g/mol

Monoisotopic Mass

143.9935257 g/mol

Heavy Atom Count

7

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